[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone
説明
デビオ-1347は、線維芽細胞増殖因子受容体(FGFR)1-3チロシンキナーゼの選択的経口阻害剤です。 FGFR1-3遺伝子融合を伴うin vitroおよびin vivo腫瘍モデルの両方で、高い抗腫瘍活性を示しています . この化合物は、FGFR融合を伴う癌の治療において特に重要であり、FGFRシグナル伝達の調節不全は多くの癌に関与しています .
作用機序
デビオ-1347は、FGFR1-3チロシンキナーゼを選択的に阻害することによって効果を発揮します。 関与する分子標的および経路には、DFG-inモードのFGFR1のATP結合部位、およびタンパク質のヒンジ領域とバックポケットの両方の相互作用が含まれます . この阻害は、有意な腫瘍増殖阻害、およびより高用量では、腫瘍の退縮をもたらします .
生化学分析
Biochemical Properties
Debio-1347 plays a crucial role in biochemical reactions by selectively inhibiting FGFR 1-3 tyrosine kinases. This inhibition disrupts the FGFR signaling pathway, which is often dysregulated in cancer cells . Debio-1347 interacts with several biomolecules, including FGFR1, FGFR2, and FGFR3, by binding to their ATP-binding sites and preventing their phosphorylation . This inhibition leads to the suppression of downstream signaling pathways such as RAS-RAF-MAPK, PI3K-AKT, and PLCγ, which are essential for cell proliferation and survival .
Cellular Effects
Debio-1347 exerts significant effects on various cell types and cellular processes. In cancer cells with FGFR gene fusions, Debio-1347 inhibits cell proliferation and induces apoptosis . It influences cell signaling pathways by blocking the activation of FGFR and its downstream effectors, leading to reduced cell survival and proliferation . Additionally, Debio-1347 affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes . The compound also impacts cellular metabolism by inhibiting pathways that promote cell growth and survival .
Molecular Mechanism
The molecular mechanism of Debio-1347 involves its selective inhibition of FGFR 1-3 tyrosine kinases. Debio-1347 binds to the ATP-binding sites of these receptors, preventing their autophosphorylation and subsequent activation . This inhibition blocks the downstream signaling pathways, including RAS-RAF-MAPK, PI3K-AKT, and PLCγ, which are crucial for cell proliferation and survival . By inhibiting these pathways, Debio-1347 induces apoptosis and reduces cell proliferation in cancer cells with FGFR gene fusions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Debio-1347 have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods . Long-term exposure to Debio-1347 can lead to the development of resistance in some cancer cells, necessitating combination therapies to overcome this challenge . Studies have shown that Debio-1347 remains effective in inhibiting FGFR signaling and inducing apoptosis in cancer cells over time, although the degree of inhibition may vary .
Dosage Effects in Animal Models
The effects of Debio-1347 vary with different dosages in animal models. At lower doses, Debio-1347 effectively inhibits FGFR signaling and reduces tumor growth without causing significant toxicity . At higher doses, the compound can induce adverse effects such as hyperphosphatemia and gastrointestinal disturbances . Studies have identified an optimal dosage range that maximizes antitumor activity while minimizing toxic effects .
Metabolic Pathways
Debio-1347 is involved in several metabolic pathways, primarily through its interaction with FGFR 1-3 tyrosine kinases . The compound inhibits the phosphorylation of these receptors, leading to the suppression of downstream signaling pathways such as RAS-RAF-MAPK, PI3K-AKT, and PLCγ . This inhibition affects metabolic flux and reduces the levels of metabolites that promote cell growth and survival . Additionally, Debio-1347 may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Debio-1347 is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed orally and distributed systemically, reaching target tissues where FGFR 1-3 tyrosine kinases are overexpressed . Debio-1347 interacts with transporters and binding proteins that facilitate its uptake and accumulation in cancer cells . The compound’s distribution is influenced by factors such as tissue permeability and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of Debio-1347 is primarily within the cytoplasm, where it interacts with FGFR 1-3 tyrosine kinases . The compound’s activity is influenced by its localization, as it needs to reach the ATP-binding sites of these receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing Debio-1347 to specific cellular compartments, enhancing its efficacy .
準備方法
デビオ-1347の合成経路および反応条件は、リードシリーズおよびFGFRの3Dモデリング分析によって導かれたハイスループットスクリーニングプログラムおよび化学修飾を含みます . リード化合物であるCH5183284/デビオ-1347は、元の化合物ライブラリから同定されました。 化学修飾により、FGFR1、FGFR2、およびFGFR3に選択的な阻害剤が同定されました . 工業生産方法は、通常、1日60〜150 mgの経口投与量で、28日サイクルで化合物を合成することを含みます .
化学反応の分析
デビオ-1347は、酸化、還元、置換など、さまざまなタイプの化学反応を起こします。 これらの反応で使用される一般的な試薬および条件には、ATPアナログおよびキナーゼパネルが含まれます . これらの反応から生成される主要な生成物は、他のキナーゼの阻害は最小限で、FGFR1、FGFR2、およびFGFR3の選択的阻害剤です .
科学研究への応用
デビオ-1347は、化学、生物学、医学、産業の分野で、幅広い科学研究への応用を有しています。 FGFR遺伝子変異を有する進行性固形腫瘍患者における有効性と安全性を臨床試験で調査されています . この化合物は、前臨床モデルおよび患者由来異種移植マウスモデルで有望な結果を示しています . 血液、皮膚、腫瘍組織に対する影響を評価するために、薬物動態および薬力学的研究にも使用されています .
科学的研究の応用
Debio-1347 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been investigated in clinical trials for its efficacy and safety in patients with advanced solid tumors harboring FGFR gene alterations . The compound has shown promising results in preclinical models and patient-derived xenograft mouse models . It is also used in pharmacokinetic and pharmacodynamic studies to evaluate its effects on blood, skin, and tumor tissue .
類似化合物との比較
生物活性
The compound [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone, also known as CH5183284 or Debio 1347, is a selective inhibitor of the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting cancers associated with genetic alterations in FGFRs.
FGFRs play a crucial role in various biological processes such as cell proliferation, migration, and differentiation. Dysregulation of FGFR signaling is implicated in numerous cancers, making these receptors attractive targets for therapeutic intervention. CH5183284 inhibits FGFR signaling pathways by binding selectively to the receptor tyrosine kinases, thereby blocking downstream signaling that promotes tumor growth and survival .
In Vitro Studies
In vitro studies have demonstrated that CH5183284 effectively inhibits the growth of cancer cell lines that harbor mutations or amplifications in FGFRs. The compound exhibits potent antitumor activity against various cancer types, including those derived from bladder and lung tissues. The selectivity of CH5183284 for FGFRs minimizes off-target effects, enhancing its therapeutic profile .
In Vivo Studies
Xenograft models in mice have further validated the antitumor efficacy of CH5183284. In these models, treatment with the compound resulted in significant tumor regression compared to control groups. The pharmacokinetic properties suggest that it can be administered orally, making it a convenient option for cancer therapy .
Case Studies
Several case studies highlight the effectiveness of CH5183284 in clinical settings:
- Bladder Cancer : A clinical trial involving patients with metastatic bladder cancer showed promising results, with a notable percentage achieving stable disease or partial response following treatment with CH5183284.
- Lung Cancer : Patients with lung cancer characterized by FGFR alterations responded positively to CH5183284, indicating its potential as a targeted therapy for this subgroup.
Safety and Toxicity Profile
The safety profile of CH5183284 has been assessed through various preclinical and clinical trials. Common adverse effects include fatigue, nausea, and elevated liver enzymes; however, these are generally manageable. Long-term studies are ongoing to further evaluate the safety of prolonged use .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of CH5183284:
特性
IUPAC Name |
[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMNJULZEQTDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265229-25-1 | |
Record name | Debio-1347 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265229251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEBIO-1347 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ZOLIGRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR9ZYH80Z8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。